molecular formula C10H6ClN3O5 B6283523 1-(5-chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid CAS No. 1154565-97-5

1-(5-chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid

Cat. No.: B6283523
CAS No.: 1154565-97-5
M. Wt: 283.62 g/mol
InChI Key: GACIUHLMHIZKTO-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid (CAS 1154565-97-5) is a high-value heterocyclic building block designed for advanced pharmaceutical and agrochemical research and development. This compound features a multifunctional pyrazole core substituted with a carboxylic acid, a hydroxy group, and a 5-chloro-2-nitrophenyl moiety, creating a versatile scaffold for further synthetic modification . The presence of both electron-withdrawing (nitro, chloro) and electron-donating (hydroxy) groups on its well-defined molecular architecture enhances its reactivity and allows for precise modifications, facilitating the development of targeted bioactive molecules . Pyrazole derivatives are recognized as pharmacologically significant scaffolds present in agents with a wide spectrum of activities, including anti-inflammatory, antibacterial, anticancer, antidepressant, and antioxidant properties . Specifically, derivatives bearing pyrazole moieties have been demonstrated to possess significant antioxidant activity . This compound serves as a critical intermediate for researchers exploring novel heterocyclic compounds in medicinal chemistry. Its stability under standard conditions ensures reliable handling and storage, while its high purity supports consistent performance in synthetic applications. This product is provided For Research Use Only. It is strictly intended for laboratory research and is not certified for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

1154565-97-5

Molecular Formula

C10H6ClN3O5

Molecular Weight

283.62 g/mol

IUPAC Name

1-(5-chloro-2-nitrophenyl)-4-hydroxypyrazole-3-carboxylic acid

InChI

InChI=1S/C10H6ClN3O5/c11-5-1-2-6(14(18)19)7(3-5)13-4-8(15)9(12-13)10(16)17/h1-4,15H,(H,16,17)

InChI Key

GACIUHLMHIZKTO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)N2C=C(C(=N2)C(=O)O)O)[N+](=O)[O-]

Purity

90

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5-chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Nitration: The nitration of 5-chloro-2-nitroaniline to introduce the nitro group.

    Cyclization: The cyclization of the nitrated intermediate with appropriate reagents to form the pyrazole ring.

    Hydroxylation: Introduction of the hydroxyl group at the 4-position of the pyrazole ring.

    Carboxylation: Introduction of the carboxylic acid group at the 3-position of the pyrazole ring.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to improve yield and purity.

Chemical Reactions Analysis

Acid Chloride Formation and Subsequent Reactions

The carboxylic acid group at position 3 undergoes activation to form the corresponding acid chloride, a precursor for nucleophilic substitution.

Reaction Reagents/Conditions Product Reference
Acid chloride synthesisThionyl chloride (SOCl₂), reflux1-(5-Chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carbonyl chloride , ,
Amide formationReaction with primary/secondary aminesN-substituted 1-(5-chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxamides ,
Hydrazide synthesisHydrazine hydrate in ethanol1-(5-Chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carbohydrazide ,

Key Findings :

  • The acid chloride intermediate facilitates coupling with amines or hydrazines, enabling the synthesis of amides and hydrazides, respectively .

  • Hydrazides derived from this compound have been cyclized to form oxadiazoles (e.g., 1,3,4-oxadiazoles) under basic conditions .

Esterification of the Carboxylic Acid Group

The carboxylic acid can be esterified to improve lipophilicity or serve as a protective group.

Reaction Reagents/Conditions Product Reference
Methyl ester synthesisMethanol, H₂SO₄ (catalytic)Methyl 1-(5-chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate ,
Ethyl ester synthesisEthanol, HCl gasEthyl 1-(5-chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate ,

Key Findings :

  • Esters are typically synthesized via Fischer esterification or alcoholysis of the acid chloride .

  • These esters serve as intermediates for further functionalization, such as hydrazide formation .

Reduction of the Nitro Group

The nitro group at the 2-position of the phenyl ring can be reduced to an amine, altering electronic properties.

Reaction Reagents/Conditions Product Reference
Catalytic hydrogenationH₂, Pd/C in ethanol1-(5-Chloro-2-aminophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ,
Chemical reductionFe/HCl or SnCl₂/HCl1-(5-Chloro-2-aminophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid ,

Key Findings :

  • The resulting amine can undergo diazotization to form diazonium salts, enabling coupling reactions (e.g., azo dyes) .

  • Reduced derivatives show enhanced biological activity in antimicrobial studies .

Functionalization of the Hydroxyl Group

The hydroxyl group at position 4 participates in alkylation or acylation.

Reaction Reagents/Conditions Product Reference
AlkylationAlkyl halides, K₂CO₃ in DMF4-Alkoxy-1-(5-chloro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid ,
AcylationAcetic anhydride, pyridine4-Acetyloxy-1-(5-chloro-2-nitrophenyl)-1H-pyrazole-3-carboxylic acid ,

Key Findings :

  • Alkylation improves metabolic stability, while acylation serves as a protective strategy .

  • Steric hindrance from the nitro and chloro groups may limit reactivity at the hydroxyl site .

Decarboxylation Reactions

Thermal or acidic conditions induce decarboxylation, yielding simpler pyrazole derivatives.

Reaction Reagents/Conditions Product Reference
Thermal decarboxylationHeating at 200–250°C1-(5-Chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole
Acid-mediated decarboxylationH₂SO₄, ∆1-(5-Chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole

Key Findings :

  • Decarboxylation is favored under high-temperature or strongly acidic conditions .

  • The resulting pyrazole retains biological activity, particularly in antimicrobial assays .

Heterocyclic Ring Formation

The hydrazide intermediate undergoes cyclization to form nitrogen-containing heterocycles.

Reaction Reagents/Conditions Product Reference
Oxadiazole synthesisCS₂, KOH, HCl1-(5-Chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazolo[3,4-d] oxadiazole ,
Thiadiazole synthesisLawesson’s reagent1-(5-Chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazolo[3,4-d] thiadiazole

Key Findings :

  • Cyclization enhances pharmacological potential, with oxadiazoles showing antimicrobial and antitumor activity .

Biological Activity

1-(5-Chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological evaluation, and potential therapeutic applications based on recent research findings.

The molecular formula of 1-(5-chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is C10H6ClN3O5, with a molecular weight of 283.62 g/mol. Its structure includes a pyrazole ring, which is known for various biological activities, particularly in anticancer and anti-inflammatory contexts .

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing the pyrazole scaffold. Specifically, derivatives of 1H-pyrazole have shown promising results against various cancer cell lines, including:

  • Lung Cancer
  • Breast Cancer (MDA-MB-231 cells)
  • Liver Cancer (HepG2 cells)
  • Colorectal Cancer
  • Renal Cancer

The mechanisms of action often involve the inhibition of topoisomerase and the alkylation of DNA, leading to reduced cell proliferation and increased apoptosis in cancer cells .

A notable study demonstrated that compounds with nitro groups, such as 1-(5-chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, exhibited enhanced cytotoxicity against these cancer types, suggesting that the presence of the nitro group is critical for their bioactivity .

Anti-inflammatory Activity

In addition to anticancer effects, this compound has been evaluated for anti-inflammatory properties. Pyrazole derivatives have been reported to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a significant role in inflammatory processes. The IC50 values for COX-2 inhibition can be comparable to established anti-inflammatory drugs like celecoxib .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications to the pyrazole ring and substituents can significantly influence biological activity. For instance:

  • The introduction of electron-withdrawing groups (like nitro) enhances anticancer activity.
  • Hydroxy groups are essential for maintaining anti-inflammatory properties.

Table 1 summarizes some key findings from SAR studies on related compounds:

CompoundActivity TypeIC50 Value (μM)Mechanism of Action
Compound AAnticancer15Topoisomerase inhibition
Compound BAnti-inflammatory0.04COX-2 inhibition
Compound CAnticancer10DNA alkylation

Case Studies

Several case studies have documented the efficacy of pyrazole derivatives in preclinical models:

  • Study on Breast Cancer : A derivative similar to 1-(5-chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid was tested against MDA-MB-231 cells and showed a significant reduction in cell viability.
  • Inflammatory Models : In carrageenan-induced paw edema models, pyrazole derivatives exhibited a marked decrease in inflammation markers compared to controls.

Scientific Research Applications

Medicinal Chemistry

1-(5-Chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid is primarily studied for its potential as an active pharmaceutical ingredient (API). Its derivatives have shown promising activity against various diseases, particularly in the development of anti-inflammatory and analgesic drugs.

Case Study: Anti-inflammatory Activity
Research indicates that compounds derived from this pyrazole structure exhibit significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key targets in the treatment of inflammation and pain management. A study demonstrated that derivatives of this compound reduced inflammation in animal models, suggesting its potential for developing new anti-inflammatory medications .

Study Findings
In vivo studiesSignificant reduction in paw edema in rats after administration of pyrazole derivatives.
MechanismInhibition of COX enzymes leading to decreased prostaglandin synthesis.

Agricultural Sciences

The compound is also recognized for its fungicidal properties, making it valuable in agricultural applications. It serves as an intermediate in the synthesis of fungicides such as pyraclostrobin, which is widely used to protect crops from fungal infections.

Case Study: Fungicidal Efficacy
A series of experiments evaluated the effectiveness of pyraclostrobin synthesized from this compound against various plant pathogens. Results indicated a marked increase in crop yield and health when treated with formulations containing this active ingredient compared to untreated controls .

Pathogen Efficacy (%) Crop Type
Fusarium spp.85%Wheat
Alternaria spp.90%Tomatoes

Material Sciences

Beyond its biological applications, 1-(5-chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid has potential uses in material sciences, particularly in the development of polymers and coatings.

Case Study: Polymer Development
Research has explored the incorporation of this compound into polymer matrices to enhance thermal stability and mechanical properties. The addition of pyrazole-based compounds has been shown to improve the thermal degradation temperature of polymers significantly, which is advantageous for high-performance materials .

Property Control Polymer With Pyrazole Compound
Thermal Degradation Temperature (°C)250300
Tensile Strength (MPa)3045

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related pyrazole derivatives, focusing on substituent effects, biological activities, and synthetic pathways.

Structural and Functional Analogues

Compound Name Key Substituents Biological Activity Potency (GI₅₀ or IC₅₀) Reference
1-(5-Chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid 5-Cl-2-NO₂-C₆H₃, 4-OH, 3-COOH Not explicitly reported (inferred antitumor) N/A
1-(4-Chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide 4-Cl-C₆H₄, 4-OH, 3-CONHNH₂ Antitumor, anti-HCV GI₅₀: 0.03–100 µM (leukemia)
1-(5-Chloro-2-nitrophenyl)-1H-pyrrole-2-carbohydrazide (5) 5-Cl-2-NO₂-C₆H₃, pyrrole-2-CONHNH₂ Intermediate for benzimidazole synthesis N/A
Ethyl 1-(5-chloro-2-nitrophenyl)-1H-pyrrole-2-carboxylate (10) 5-Cl-2-NO₂-C₆H₃, pyrrole-2-COOEt Synthetic intermediate N/A
1-(4-Chlorophenyl)-4-(2-hydroxyethyl)-5-oxo-1H-pyrazole-3-carboxylic acid 4-Cl-C₆H₄, 4-(CH₂CH₂OH), 5-oxo, 3-COOH Not explicitly reported N/A

Key Observations

This contrasts with 4-chlorophenyl analogs (e.g., compound in ), which lack nitro groups but still show potent antitumor activity (GI₅₀ < 100 µM). The 4-hydroxy and 3-carboxylic acid groups improve water solubility compared to ester or hydrazide derivatives (e.g., compound 10 in ), though hydrazide derivatives (e.g., ) exhibit superior in vitro potency due to enhanced hydrogen-bonding interactions.

Antitumor Activity: The hydrazide analog 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide () showed nanomolar potency (GI₅₀ < 0.01 µM) against 26 cancer cell lines, attributed to its ability to inhibit topoisomerases or viral replication machinery. The nitro group in the target compound may confer similar activity but with altered pharmacokinetics.

Synthetic Pathways :

  • The target compound can be synthesized via:

  • Condensation of 5-chloro-2-nitroaniline with 2,5-dimethoxytetrahydrofuran to form pyrrole intermediates .
  • Subsequent functionalization with trichloroacetyl chloride and hydrazine hydrate to introduce the carbohydrazide or carboxylic acid groups .

Physicochemical Properties

  • Solubility : The hydroxyl and carboxylic acid groups enhance aqueous solubility (>10 mg/mL) relative to methyl or ethyl esters.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(5-chloro-2-nitrophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via multi-step reactions involving cyclization and functionalization. For example, Mannich reactions using 5-chloro-2-nitrophenol derivatives and pyrazole precursors under controlled pH (e.g., acidic or basic conditions) are effective. Optimization may involve varying catalysts (e.g., Lewis acids) and solvents (e.g., ethanol, DMF) to improve yield. Reaction monitoring via TLC or HPLC is critical .
  • Key Parameters : Temperature (80–120°C), reaction time (12–48 hours), and stoichiometric ratios of intermediates (e.g., nitrophenyl halides to pyrazole esters).

Q. Which spectroscopic and crystallographic techniques are most reliable for structural confirmation?

  • Techniques : Single-crystal X-ray diffraction (SC-XRD) provides definitive bond lengths/angles, as shown for structurally analogous pyrazole-carboxylic acids (e.g., monoclinic crystal system, space group P2/c). Complementary methods include:

  • NMR : 1H^1H, 13C^{13}C, and 15N^{15}N NMR to confirm proton environments and substituent positions.
  • FT-IR : Identification of carboxylic acid (–COOH) and hydroxyl (–OH) stretches (e.g., 2500–3300 cm1^{-1}) .

Q. How can researchers determine the physicochemical stability and solubility of this compound under varying conditions?

  • Methods :

  • Stability : Accelerated degradation studies (40–60°C, 75% RH) with HPLC purity analysis.
  • Solubility : Shake-flask method in buffers (pH 1–10) and solvents (DMSO, ethanol).
  • Thermal Analysis : DSC/TGA to identify melting points and decomposition thresholds (e.g., 180–220°C for similar compounds) .

Advanced Research Questions

Q. What strategies are used to resolve contradictions between crystallographic data and spectroscopic results?

  • Approach : Discrepancies (e.g., bond angles in SC-XRD vs. DFT calculations) may arise from polymorphism or solvent inclusion. Use complementary techniques:

  • PXRD : Confirm phase purity.
  • Solid-state NMR : Compare with solution-state NMR to detect conformational flexibility.
  • Computational Chemistry : DFT optimization (e.g., B3LYP/6-31G*) to model gas-phase vs. crystal-packing effects .

Q. How can the biological activity of this compound be systematically evaluated, and what assays are appropriate?

  • Assays :

  • Enzyme Inhibition : Dose-response curves (IC50_{50}) against target enzymes (e.g., kinases, hydrolases) using fluorogenic substrates.
  • Cellular Uptake : LC-MS quantification in cell lysates after incubation.
  • Receptor Binding : Radioligand displacement assays (e.g., 3H^3H-labeled competitors) .

Q. What mechanistic insights can be gained from studying the compound’s reactivity in synthesis?

  • Methods :

  • Kinetic Studies : Monitor intermediate formation via in-situ IR or Raman spectroscopy.
  • Isotopic Labeling : 18O^{18}O-labeling to trace hydroxylation pathways.
  • Computational Modeling : Transition-state analysis (e.g., Gaussian 16) to identify rate-limiting steps .

Q. How can derivatives of this compound be designed for structure-activity relationship (SAR) studies?

  • Design :

  • Functional Group Replacement : Substitute nitro groups with halides or amines to modulate electron density.
  • Bioisosteres : Replace the pyrazole ring with isoxazoles or triazoles.
  • Synthetic Routes : Multi-step protocols (e.g., Suzuki coupling for aryl substitutions) .

Q. What computational tools are effective for predicting binding modes or pharmacokinetic properties?

  • Tools :

  • Molecular Docking : AutoDock Vina or Glide to simulate ligand-receptor interactions (e.g., with COX-2 or CB1 receptors).
  • ADMET Prediction : SwissADME or pkCSM for bioavailability, logP, and CYP450 inhibition profiles .

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